

## Application Notes and Protocols: Rocatinlimab Long-Term Extension Study

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the long-term extension (LTE) study protocol for rocatinlimab, an investigational monoclonal antibody targeting the OX40 receptor for the treatment of moderate-to-severe atopic dermatitis (AD). The information is based on the ROCKET Phase 3 clinical program, with a focus on the ASCEND LTE study (NCT05882877).

## **Mechanism of Action: Targeting the OX40 Pathway**

Rocatinlimab is a T-cell rebalancing therapy that functions by targeting the OX40 receptor, a key co-stimulatory molecule.[1][2] In atopic dermatitis, the interaction between OX40 on activated T-cells and its ligand (OX40L) on antigen-presenting cells is crucial for the generation of pro-inflammatory Th2 memory cells.[3] By blocking this interaction, rocatinlimab aims to reduce the activity and survival of pathogenic T-cells that drive the inflammatory cascade in atopic dermatitis.[4]

Signaling Pathway of Rocatinlimab's Target





Click to download full resolution via product page

Caption: Rocatinlimab blocks the interaction between OX40L on APCs and OX40 on activated T-cells.

# Long-Term Extension Study: ASCEND (NCT05882877)

The ASCEND study is a Phase 3, multicenter, double-blind maintenance study designed to evaluate the long-term safety, tolerability, and efficacy of rocatinlimab in adult and adolescent patients with moderate-to-severe atopic dermatitis who have completed a parent trial in the ROCKET program.[1][2]

### **Study Design and Objectives**

The primary objective of the ASCEND study is to describe the long-term safety and tolerability of rocatinlimab.[5] Secondary objectives include evaluating the long-term efficacy of



rocatinlimab in maintaining clinical response.[1][2]

The study enrolls approximately 2,600 participants who completed previous ROCKET program trials such as IGNITE, HORIZON, and SHUTTLE.[1][2] The analysis of the study will continue for up to 104 weeks.[6]

Experimental Workflow of the ASCEND Study



Click to download full resolution via product page

Caption: Workflow of the ASCEND long-term extension study for rocatinlimab.

### **Treatment Regimens**



Participants in the ASCEND study receive subcutaneous injections of either 150 mg or 300 mg of rocatinlimab every four or eight weeks.[1][2] A subset of patients who achieved a clinical response in the parent trials are re-randomized to continue rocatinlimab at their assigned dose and frequency or to a placebo group to evaluate the maintenance of response.[1][2]

| Treatment Arm | Dosage | Frequency          |
|---------------|--------|--------------------|
| Rocatinlimab  | 150 mg | Every 4 or 8 weeks |
| Rocatinlimab  | 300 mg | Every 4 or 8 weeks |
| Placebo       | -      | Every 4 weeks      |

## **Efficacy and Safety Endpoints**

### Primary Endpoint:

 Long-term safety and tolerability of rocatinlimab, assessed by the incidence of treatmentemergent adverse events (TEAEs) and serious adverse events (SAEs).[5]

### Secondary Endpoints:

- Maintenance of efficacy as measured by:
  - Eczema Area and Severity Index (EASI) score improvement of at least 75% from baseline (EASI-75).[1][2]
  - Validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0
    (clear) or 1 (almost clear).[1][2]
  - Improvement in pruritus (itch) as measured by the Numeric Rating Scale (NRS).

## **Quantitative Data Summary**

While detailed quantitative data from the ASCEND long-term extension study are pending full publication, preliminary top-line results have been announced.[1][2] The safety profile of rocatinlimab in the ASCEND study was consistent with that observed in the parent ROCKET trials.[7] The majority of patients who continued on rocatinlimab monotherapy at either four or



eight-week intervals showed continued therapeutic benefit at one year in terms of skin clearance, itch, and disease severity.[1][2][7]

For context, the following table summarizes key efficacy results from the parent Phase 3 ROCKET trials.

Table 1: Key Efficacy Endpoints from Parent ROCKET Trials at Week 24

| Trial                     | Treatment Arm              | EASI-75<br>Responders (%) | vIGA-AD 0/1<br>Responders (%) |
|---------------------------|----------------------------|---------------------------|-------------------------------|
| HORIZON                   | Rocatinlimab               | 32.8                      | 19.3                          |
| Placebo                   | 13.7                       | 6.6                       |                               |
| IGNITE                    | Rocatinlimab (Higher Dose) | 42.3                      | 23.6                          |
| Rocatinlimab (Lower Dose) | 36.3                       | 19.1                      |                               |
| Placebo                   | 12.8                       | 8.7                       |                               |

Data from press releases for the HORIZON and IGNITE studies.[8][9]

Table 2: Most Frequent Treatment-Emergent Adverse Events (AEs) in the ASCEND Study

| Adverse Event                | Frequency                 |
|------------------------------|---------------------------|
| Upper respiratory infections | ≥ 5 per 100 patient-years |
| Aphthous ulcers              | ≥ 5 per 100 patient-years |
| Headache                     | ≥ 5 per 100 patient-years |
| Influenza                    | ≥ 5 per 100 patient-years |
| Cough                        | ≥ 5 per 100 patient-years |
| Rhinitis                     | ≥ 5 per 100 patient-years |



Based on preliminary top-line results from the ASCEND study. The discontinuation rate due to AEs was low.[1][2][10]

## **Experimental Protocols**

Detailed experimental protocols for the rocatinlimab clinical trials are not yet publicly available. However, based on standard methodologies in dermatology clinical trials, the following are representative protocols for key assays that are likely to have been used.

## Immunohistochemistry (IHC) for OX40 Expression in Skin Biopsies

Objective: To visualize and quantify the expression of OX40 in skin biopsy samples from patients with atopic dermatitis.

### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (4-5 μm)
- Primary antibody: Anti-OX40 monoclonal antibody
- Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
- DAB chromogen substrate kit
- · Hematoxylin counterstain
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Wash buffers (e.g., PBS or TBS)
- Mounting medium

#### Protocol:

- · Deparaffinization and Rehydration:
  - 1. Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.



- 2. Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
  - 1. Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.
  - 2. Allow slides to cool to room temperature.
- Staining:
  - 1. Wash slides with wash buffer.
  - 2. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
  - Wash slides.
  - 4. Apply a protein block (e.g., normal goat serum) for 20 minutes to reduce non-specific binding.
  - 5. Incubate with the primary anti-OX40 antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
  - 6. Wash slides.
  - 7. Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
  - 8. Wash slides.
  - 9. Apply DAB chromogen substrate and incubate until the desired brown color develops.
- 10. Wash slides with distilled water.
- Counterstaining and Mounting:
  - 1. Counterstain with hematoxylin for 1-2 minutes.



- 2. Wash with water.
- 3. Dehydrate through graded ethanol solutions and clear in xylene.
- 4. Mount with a permanent mounting medium.

## Flow Cytometry for T-Cell Profiling

Objective: To identify and quantify different T-cell subsets in peripheral blood mononuclear cells (PBMCs).

### Materials:

- Fresh whole blood collected in anticoagulant tubes (e.g., heparin or EDTA)
- Ficoll-Paque or other density gradient medium for PBMC isolation
- Fluorescently conjugated monoclonal antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, OX40)
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fixation/permeabilization buffer (if intracellular staining is required)
- Flow cytometer

### Protocol:

- PBMC Isolation:
  - Dilute whole blood with an equal volume of PBS.
  - 2. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
  - 3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  - 4. Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface undisturbed.



- 5. Collect the mononuclear cell layer and transfer to a new tube.
- 6. Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
- Cell Staining:
  - 1. Resuspend the PBMC pellet in flow cytometry staining buffer.
  - 2. Aliquot approximately 1 x 10<sup>6</sup> cells per tube.
  - 3. Add the pre-titrated fluorescently conjugated antibodies to the appropriate tubes.
  - 4. Vortex gently and incubate for 30 minutes at 4°C in the dark.
  - 5. Wash the cells with staining buffer and centrifuge.
- Data Acquisition:
  - 1. Resuspend the stained cells in staining buffer.
  - 2. Acquire the samples on a flow cytometer according to the manufacturer's instructions.
  - 3. Collect a sufficient number of events for statistical analysis.
- Data Analysis:
  - 1. Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties.
  - 2. Identify T-cell subsets based on the expression of specific markers (e.g., CD3+ for total T-cells, then CD4+ and CD8+ subpopulations).
  - 3. Quantify the percentage of OX40+ cells within the different T-cell subsets.

Logical Relationship of Study Components





Click to download full resolution via product page

Caption: Logical flow from rocatinlimab's mechanism to clinical outcomes in the ASCEND study.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. amgen.com [amgen.com]
- 2. AMGEN AND KYOWA KIRIN ANNOUNCE TOP-LINE RESULTS FROM ROCATINLIMAB PHASE 3 ASCEND LONG-TERM EXTENSION STUDY IN ADULTS WITH MODERATE TO SEVERE ATOPIC DERMATITIS [prnewswire.com]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. ROCKET: a phase 3 program evaluating the efficacy and safety of rocatinlimab in moderate-to-severe atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. patientcareonline.com [patientcareonline.com]



- 8. Kyowa Kirin Announces Top-line Data from Rocatinlimab Phase 3 ROCKET HORIZON
  Trial for Adults with Moderate to Severe Atopic Dermatitis Kyowa Kirin US
  [kkna.kyowakirin.com]
- 9. amgen.com [amgen.com]
- 10. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Rocatinlimab Long-Term Extension Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#long-term-extension-study-protocol-for-rocatinlimab]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com